![molecular formula C13H13N5O2S B3134183 1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole CAS No. 400077-63-6](/img/structure/B3134183.png)
1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole
Overview
Description
1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring followed by the introduction of the phenylsulfonyl group. The triazole ring is then constructed through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrazole-triazole derivatives.
Substitution: The hydrogen atoms on the pyrazole and triazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler heterocyclic compounds.
Scientific Research Applications
1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with biological macromolecules, while the pyrazole and triazole rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(phenylsulfonyl)-1H-pyrazole
- 1-(phenylsulfonyl)-1H-1,2,4-triazole
- 1-(phenylsulfonyl)-1H-benzotriazole
Uniqueness
1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole is unique due to the combination of the pyrazole and triazole rings with the phenylsulfonyl group. This unique structure provides a distinct set of chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
1-[1-[1-(benzenesulfonyl)pyrazol-3-yl]ethyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-11(17-10-14-9-15-17)13-7-8-18(16-13)21(19,20)12-5-3-2-4-6-12/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEMDPJCIKVTIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)S(=O)(=O)C2=CC=CC=C2)N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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